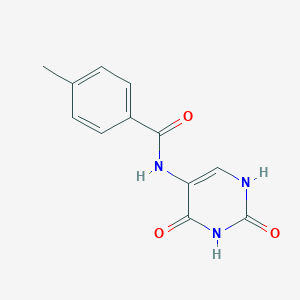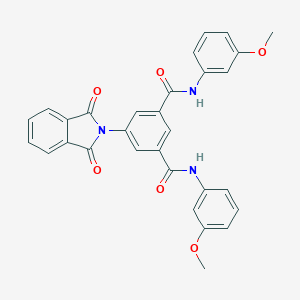![molecular formula C15H8INO4 B303145 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as IBIDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biotechnology, and material science. IBIDI is a heterocyclic compound that contains both iodine and benzoyl groups, making it a versatile molecule for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. This compound has also been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins that contribute to tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce the production of inflammatory cytokines and chemokines, which contribute to the development of inflammation. Additionally, this compound has been found to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for various applications. This compound has also been found to exhibit low toxicity, making it a suitable candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of this compound as a potential therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Additionally, the development of new synthesis methods for this compound may lead to the production of more potent and effective analogs. Overall, this compound has the potential to make significant contributions to various fields of research and may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step reaction process. The first step involves the reaction of 2-aminobenzoic acid with iodine and phosphorus oxychloride to form 2-iodobenzoyl chloride. The second step involves the reaction of 2-iodobenzoyl chloride with phthalic anhydride in the presence of a base to form this compound. This synthesis method has been reported in various research studies and has been found to be effective in producing high yields of this compound.
Scientific Research Applications
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in various disease processes. These findings suggest that this compound may have therapeutic potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
properties
Molecular Formula |
C15H8INO4 |
|---|---|
Molecular Weight |
393.13 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-iodobenzoate |
InChI |
InChI=1S/C15H8INO4/c16-12-8-4-3-7-11(12)15(20)21-17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H |
InChI Key |
DYUSOXCNCVCOTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)

![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)



![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)